molecular formula C17H25NO4 B6015082 Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate

Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate

Cat. No.: B6015082
M. Wt: 307.4 g/mol
InChI Key: ROEKIKRMXWNFIL-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with piperidine-2-carboxylic acid ethyl ester under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of solvents, catalysts, and purification techniques are crucial to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate
  • Ethyl 1-Boc-piperidine-2-carboxylate
  • 3-Ethoxy-4-hydroxyphenylacetonitrile

Uniqueness

Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a hydroxyphenyl moiety, and a piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-3-21-16-11-13(8-9-15(16)19)12-18-10-6-5-7-14(18)17(20)22-4-2/h8-9,11,14,19H,3-7,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKIKRMXWNFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCCC2C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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